molecular formula C14H12N4O2S B2355007 N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1211652-23-1

N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2355007
CAS RN: 1211652-23-1
M. Wt: 300.34
InChI Key: SCSMTOFEKYHOSA-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, also known as MBT-1, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.

Scientific Research Applications

Synthesis and Antibacterial Agents

A study by Bhoi et al. (2015) explored the synthesis and characterization of novel derivatives containing the benzo[d]thiazol moiety, with a focus on their potential as antibacterial agents. The compounds were tested against both Gram-positive and Gram-negative bacteria, displaying broad-spectrum antibacterial activity. This research underscores the utility of N-(benzo[d]thiazol-2-yl)acetamide derivatives in developing new antibacterial agents (Bhoi, Borad, Parmar, & Patel, 2015).

Biological Activities and Urease Inhibition

Gull et al. (2016) synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities, including antioxidant, antibacterial, haemolytic, and urease inhibition effects. The study found significant activity in urease inhibition, with some compounds outperforming the standard used in the tests. This highlights the potential of these compounds in therapeutic applications targeting diseases associated with urease activity (Gull, Rasool, Noreen, Altaf, Musharraf, Zubair, Nasim, Yaqoob, DeFeo, & Zia-ul-Haq, 2016).

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) conducted a comprehensive study on benzothiazolinone acetamide analogs, focusing on their spectroscopic characteristics, quantum mechanical studies, and their interaction with proteins. The research also included photovoltaic efficiency modeling, suggesting the application of these compounds in dye-sensitized solar cells (DSSCs) due to their good light-harvesting efficiency and potential for electron injection. This demonstrates the diverse applicability of these compounds beyond biological activities, extending to renewable energy technologies (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Antitumor Activity

Havrylyuk et al. (2010) evaluated the antitumor activity of novel 4-thiazolidinones with benzothiazole moiety, revealing significant activity against various cancer cell lines. This study highlights the potential of N-(benzo[d]thiazol-2-yl)acetamide derivatives in cancer therapy, offering a foundation for future research in designing more effective anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxopyridazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-9-4-5-10-11(7-9)21-14(16-10)17-12(19)8-18-13(20)3-2-6-15-18/h2-7H,8H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSMTOFEKYHOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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